molecular formula C6H7N5 B1465245 5-(Azidomethyl)-2-methylpyrimidine CAS No. 1073428-44-0

5-(Azidomethyl)-2-methylpyrimidine

Cat. No.: B1465245
CAS No.: 1073428-44-0
M. Wt: 149.15 g/mol
InChI Key: OXVHQOPLGOPEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azidomethyl)-2-methylpyrimidine is an organic compound belonging to the class of azido-modified nucleosides. It is characterized by the presence of an azido group (-N₃) attached to a methylpyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-2-methylpyrimidine typically involves the introduction of the azido group into a pre-existing pyrimidine structure. One common method includes the reaction of a 5-chloromethyl-2-methylpyrimidine precursor with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Azidomethyl)-2-methyl

Biological Activity

5-(Azidomethyl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C7H8N4
  • CAS Number : 1073428-44-0
  • Molecular Weight : 164.17 g/mol

The compound features an azide functional group, which is known to participate in various chemical reactions, including click chemistry, making it a versatile building block in drug design and synthesis.

This compound exhibits biological activity through several mechanisms:

  • Target Interactions : Similar compounds have been shown to bind with high affinity to various receptors, influencing multiple signaling pathways. For instance, it may interact with sirtuin proteins, which play critical roles in cellular regulation and metabolism.
  • Biochemical Pathways : The compound impacts numerous biological processes such as:
    • Antiviral Activity : It has been noted for its potential to inhibit viral replication.
    • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways.
    • Antimicrobial Effects : Its structural features allow it to exhibit activity against a range of microbial pathogens .

Anticancer Activity

Recent studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (µM)Treatment Duration
A549 (Lung)51.55 ± 1.7124 hours
HCT116 (Colon)54.50 ± 1.7424 hours
Hep-2 (Laryngeal)No significant cytotoxicity observed24 hours

These findings indicate that while the compound is cytotoxic to certain cancer cells, it may have selectivity that warrants further investigation .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. Its azide group may enhance its reactivity towards bacterial enzymes, leading to effective inhibition .

Case Studies and Research Findings

  • Cellular Mechanisms : In vitro studies have shown that the compound modulates gene expression through interactions with histone deacetylases, influencing cellular metabolism and proliferation.
  • Animal Models : Dosage studies in animal models revealed a dose-dependent response, where lower doses exhibited beneficial effects without significant toxicity, while higher doses led to adverse effects on liver and kidney functions .
  • Stability and Degradation : Research indicates that the stability of this compound under physiological conditions allows for prolonged observation of its effects on cellular functions, making it a suitable candidate for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 5-(Azidomethyl)-2-methylpyrimidine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cross-coupling reactions using triazine precursors and amines under mild conditions (e.g., methanol solvent, room temperature, nitrogen atmosphere). For example, 5-(4-Fluorophenyl)-2-methylpyrimidine was synthesized with a 57% yield by reacting triazine with amines in methanol, followed by purification via silica gel chromatography . Optimization involves adjusting stoichiometry, reaction time, and temperature.
  • Key Parameters : Monitor reaction progress using TLC, and ensure complete conversion by adding excess amine if needed .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodology :

  • 1H/13C NMR : Confirm the azidomethyl group (δ ~3.5–4.0 ppm for CH2N3) and pyrimidine ring protons (δ ~6.5–8.5 ppm) .
  • HRMS : Validate molecular weight (e.g., observed m/z 160.0632 for a related compound vs. calculated 160.0634) .
  • IR : Identify azide stretching vibrations (~2100 cm⁻¹) .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodology : Store under inert gas (N2/Ar) at –20°C to prevent azide decomposition. Avoid exposure to light, moisture, or reducing agents. Use explosion-proof equipment due to azide reactivity .

Advanced Research Questions

Q. How can contradictions in reported reactivity of the azidomethyl group in cross-coupling reactions be resolved?

  • Methodology : Compare solvent polarity, catalyst systems (e.g., Pd vs. Cu), and substituent effects. For instance, methanol may favor nucleophilic substitution, while polar aprotic solvents (DMF) could stabilize intermediates . Conduct kinetic studies under controlled conditions to isolate variables .

Q. What analytical methods are recommended for detecting trace azido impurities in this compound?

  • Methodology : Use LC-MS/MS with a SCIEX Triple Quad™ system. For example, a validated method for azido impurities in sartan drugs employed C18 columns, 0.1% formic acid in water/acetonitrile mobile phases, and MRM transitions (e.g., m/z 335→217 for AZBT) . Optimize limits of detection (LOD < 1 ppm) via calibration curves.

Q. How can the bioorthogonal reactivity of this compound be leveraged for DNA modification studies?

  • Methodology : Incorporate the compound into DNA via metabolic labeling (e.g., using nucleotide salvage pathways). Subsequent click chemistry with alkynes (e.g., dibenzocyclooctyne) enables conjugation to fluorescent probes or functional tags . Validate incorporation using gel electrophoresis or mass spectrometry .

Q. What strategies mitigate side reactions during functionalization of the azidomethyl group?

  • Methodology :

  • Protection/Deprotection : Temporarily mask the azide with photolabile groups (e.g., o-nitrobenzyl) to prevent unintended Staudinger or Huisgen reactions .
  • Catalyst Screening : Test copper(I) stabilizers (e.g., TBTA) or ruthenium catalysts to enhance reaction specificity .

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

  • Methodology : Perform DFT calculations to predict azide reactivity or dock the compound into target enzymes (e.g., methionine aminopeptidase). Molecular dynamics simulations can assess binding stability . Validate predictions with enzymatic assays (e.g., IC50 measurements) .

Q. Notes

  • For biological studies, ensure ethical approval for metabolic labeling experiments .

Properties

IUPAC Name

5-(azidomethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-5-8-2-6(3-9-5)4-10-11-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVHQOPLGOPEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of (2-methylpyrimidin-5-yl)methanol (0.82 g, 6.6 mmol) in toluene (30 mL) and methylene chloride (40 mL) at 0° C. was treated with diphenylphosphonic azide (2.8 mL, 13 mmol) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (2.0 mL, 13 mmol) and stirred at 0° C. for 2 h. After being further stirred at rt for 16 h, the reaction mixture was diluted with water (50 mL) and methylene chloride (50 mL). The organic layer was separated and washed with brine, dried (Mg2SO4), filtered, and concentration. The residue was purified by silica gel column to yield a colorless oil.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
diphenylphosphonic azide
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of (2-methylpyrimidin-5-yl)methanol (0.82 g, 6.6 mmol) in toluene (30 mL, 300 mmol) and methylene chloride (40 mL, 600 mmol) at 0° C. was treated with diphenylphosphonic azide (2.8 mL, 13 mmol) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (2.0 mL, 13 mmol) and stirred for 2 h at 0° C. After being further stirred at rt for 16 h, the reaction mixture was diluted with water (50 mL) and DCM (50 mL). The organic layer was separated and washed with brine, dried (Mg2SO4), filtered, and concentration. The residue was purified by column to give the product as a colorless oil.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
diphenylphosphonic azide
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(Azidomethyl)-2-methylpyrimidine
5-(Azidomethyl)-2-methylpyrimidine
5-(Azidomethyl)-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.